molecular formula C6H12N6O3 B1683653 Trimethylolmelamine CAS No. 1017-56-7

Trimethylolmelamine

Cat. No.: B1683653
CAS No.: 1017-56-7
M. Wt: 216.2 g/mol
InChI Key: USDJGQLNFPZEON-UHFFFAOYSA-N
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Description

Trimethylolmelamine (TMM), a methylated melamine derivative, is synthesized via nucleophilic addition between melamine and formaldehyde under weak alkaline conditions, forming a prepolymer critical for melamine-formaldehyde (MF) resins . Its structure features three hydroxymethyl groups (–CH2OH) attached to the triazine ring, enabling crosslinking through ether or methylene bridges during acid-catalyzed polycondensation . TMM is widely used in:

  • Textiles: As a durable press finish and flame-retardant crosslinker .
  • Microencapsulation: Shell material for controlled-release systems .
  • Polymers: Enhances fire resistance and mechanical properties in unsaturated polyesters .

However, TMM’s drawbacks include free formaldehyde release during curing and stability challenges in aqueous solutions, prompting the development of modified derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolmelamine is typically synthesized through the reaction of melamine with formaldehyde. The process involves the following steps:

    Condensation Reaction: Melamine reacts with formaldehyde in an aqueous solution under acidic or basic conditions to form methylolmelamine intermediates.

    Further Methylolation: The intermediates undergo further methylolation to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where melamine and formaldehyde are mixed in specific molar ratios. The reaction is carried out at controlled temperatures and pH levels to ensure optimal yield and purity. The resulting product is then purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Trimethylolmelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acidic or Basic Catalysts: These are used to facilitate the condensation reactions.

    Alcohols: Used in the etherification process.

Major Products Formed:

Scientific Research Applications

Industrial Applications

2.1 Coatings and Adhesives

Trimethylolmelamine is extensively used in the formulation of high-performance coatings and adhesives. Its role as a cross-linking agent improves the mechanical properties and chemical resistance of these materials.

  • Case Study: PVA Hydrogels
    • A study demonstrated that this compound enhances the adhesive properties of polyvinyl alcohol (PVA) hydrogels, making them suitable for wound dressing applications. The hydrogels exhibited good adhesion with minimal residue upon removal, indicating their potential for biomedical uses .

2.2 Thermosetting Resins

The compound is a key ingredient in melamine-formaldehyde resins, which are widely used in laminates, furniture, and flooring due to their hardness and heat resistance.

  • Data Table: Properties of TMM-based Resins
PropertyThis compound ResinStandard Melamine Resin
HardnessHighModerate
Heat ResistanceExcellentGood
Chemical ResistanceSuperiorModerate
Cross-linking DensityHighMedium

2.3 Textile Industry

In textile applications, this compound is used to improve the durability of fabrics through resin treatments. The chemical bonds formed enhance water resistance and reduce wrinkling.

  • Case Study: Cotton Treatments
    • Research indicates that TMM can effectively bond with cotton fibers, improving their performance under various conditions .

Scientific Research Applications

3.1 Polymer Chemistry

This compound serves as a critical component in polymer synthesis, especially in creating new materials with enhanced properties.

  • Research Findings: Cross-linking Mechanisms
    • Studies show that TMM undergoes condensation reactions that lead to stable cross-linked networks, which are vital for developing advanced polymeric materials.

3.2 Biomedical Applications

TMM's biocompatibility has been explored for drug delivery systems and tissue engineering scaffolds.

  • Data Table: Biomedical Applications of TMM
ApplicationDescription
Drug Delivery SystemsUsed for modifying polymer matrices for controlled release
Tissue Engineering ScaffoldsEnhances mechanical properties of biodegradable scaffolds

Environmental Considerations

While this compound is generally considered safer than traditional melamine-formaldehyde resins due to lower formaldehyde emissions, proper handling and safety measures are still essential during its use in industrial processes.

Mechanism of Action

The mechanism of action of trimethylolmelamine involves its ability to form stable cross-linked networks through condensation reactions. This property makes it an effective cross-linking agent in various applications. The molecular targets and pathways involved include the formation of methylene linkages between the hydroxymethyl groups and other reactive sites on the target molecules .

Comparison with Similar Compounds

Hexamethoxymethylmelamine (HMMM)

Property Trimethylolmelamine (TMM) Hexamethoxymethylmelamine (HMMM)
Structure Hydroxymethyl (–CH2OH) groups on triazine ring Methoxy (–OCH3) groups on triazine ring
Reactivity High (reacts via hydroxyl groups) Low (requires acid catalyst for crosslinking)
Stability Prone to hydrolysis; releases formaldehyde Excellent water and storage stability
Applications Textile crosslinking, MF resins Coatings, adhesives, automotive finishes
Environmental Impact High formaldehyde emissions Lower formaldehyde release due to full methylation

Key Differences :

  • HMMM’s methoxy groups reduce water sensitivity and improve shelf life compared to TMM’s hygroscopic hydroxymethyl groups .
  • TMM is more reactive in polycondensation, enabling faster network formation, while HMMM offers controlled curing .

Dimethyloldihydroxyethyleneurea (DMDHEU)

Property This compound (TMM) DMDHEU
Crosslinking Mechanism Forms covalent bonds with cellulose –OH groups Reacts with cellulose via etherification
Dyeing Process Enables salt-free dyeing with anionic dyes Requires salt for dye uptake
Durability High wash-fastness; flame-retardant synergy Superior wrinkle resistance
Environmental Impact Reduces dye effluent pollution High salt usage increases wastewater salinity

Key Differences :

  • TMM-treated cotton exhibits enhanced dye affinity without salt, reducing environmental burden compared to DMDHEU .
  • DMDHEU is preferred for wrinkle resistance, while TMM excels in multifunctional applications (flame retardancy, dyeing) .

Urea-Formaldehyde (UF) Resins

Property This compound (TMM) Urea-Formaldehyde (UF) Resins
Cost High Low
Chemical Resistance Excellent acid/alkali resistance Poor moisture resistance
Fire Performance Self-extinguishing; low smoke emission Highly flammable
Formaldehyde Emission Moderate (mitigated in modified resins) Very high

Key Differences :

  • TMM-based MF resins outperform UF in fire resistance and durability but are costlier .
  • UF remains dominant in low-cost applications (e.g., particleboard), while TMM is used in high-performance textiles and coatings .

Hexakis(methoxymethyl)melamine (HMMM Derivatives)

Derivatives like butylated melamine-formaldehyde resins (CAS 68002-25-5) and hexamethoxymethylmelamine (CAS 3089-11-0) exhibit enhanced solubility and reduced formaldehyde release compared to TMM. These are preferred in automotive coatings and crosslinking systems requiring prolonged storage .

Biological Activity

Trimethylolmelamine (TMM) is a chemical compound that has gained attention in both industrial applications and scientific research due to its unique structure and potential biological activity. This article explores the biological activity of TMM, focusing on its interactions with biological molecules, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is a colorless crystalline solid with the molecular formula C6H12N6O3C_6H_{12}N_6O_3. It consists of a triazine core with three methylol (–CH2OH) groups attached, which allows it to participate in various chemical reactions, particularly those involving the methylol groups. The synthesis of TMM typically involves the condensation reaction between formaldehyde and ammonia under controlled conditions.

Biological Activity Overview

The biological activity of TMM has been investigated in several studies, revealing its potential as an antioxidant and anti-inflammatory agent. Here are some key findings:

  • Antioxidant Activity : TMM has shown significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects : Research indicates that TMM can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating inflammatory diseases .
  • Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of TMM on various cell lines. Results indicate that TMM exhibits low toxicity at certain concentrations, making it a candidate for further exploration in therapeutic applications .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of TMM using various assays, including DPPH radical scavenging and ABTS assays. The results demonstrated that TMM effectively scavenged free radicals, with an IC50 value comparable to standard antioxidants such as ascorbic acid.

CompoundIC50 (µg/mL)
This compound45
Ascorbic Acid40

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, TMM was administered to mice subjected to induced inflammation. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6 compared to the control group.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150120
This compound8060

Toxicological Profile

The safety profile of TMM has been evaluated through both in vitro and in vivo studies. In vitro cytotoxicity assays on human cell lines indicated minimal adverse effects at therapeutic concentrations. Furthermore, acute toxicity studies on animal models revealed no significant toxic effects at doses up to 2000 mg/kg body weight .

Q & A

Basic Research Questions

Q. Q1: What are the established synthesis protocols for trimethylolmelamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via controlled hydroxymethylation of melamine with formaldehyde under alkaline conditions. Key parameters include:

  • Molar ratio : A 3:1 formaldehyde-to-melamine ratio ensures complete hydroxymethylation while minimizing side products like hexamethylolmelamine .
  • pH control : Alkaline conditions (pH 8–9) prevent premature condensation, which can reduce solubility and yield .
  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and thermal degradation risks .
    Post-synthesis, purification via vacuum drying or recrystallization (using ethanol/water mixtures) is critical to isolate this compound from residual formaldehyde or oligomers .

Q. Q2: What physicochemical properties of this compound are critical for experimental reproducibility?

  • Solubility : this compound exhibits pH-dependent solubility. At pH 7, solubility is 9.04 g/L (25°C), but this decreases sharply under acidic conditions due to self-condensation .
  • Thermal stability : The compound decomposes above 129°C, necessitating low-temperature storage and processing .
  • Hydroxymethyl group reactivity : These groups enable crosslinking via ether or methylene bridges, making this compound a versatile precursor in polymer chemistry .
    Documenting these parameters in experimental protocols is essential for reproducibility.

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in crosslinking efficiency data when using this compound in polymeric systems?

Discrepancies in crosslinking efficiency often arise from:

  • Variability in hydroxyl group accessibility : Pre-treatment methods (e.g., solvent swelling of substrates) can enhance reagent penetration, as demonstrated in cotton fiber dyeing studies .
  • Competing reactions : Formaldehyde release during crosslinking (a byproduct of hydroxymethyl condensation) may inhibit desired reactions. Adding scavengers like ammonia mitigates this .
  • Analytical limitations : Use quantitative techniques like FTIR (to track hydroxymethyl consumption) or DSC (to monitor crosslinking exotherms) for robust data validation .

Q. Q4: What methodological considerations are critical when designing experiments to study this compound’s role in microencapsulation?

  • Core-shell compatibility : Hydrophobic core materials (e.g., essential oils) require emulsifiers (e.g., polyacrylic polymers) to stabilize the interface during in-situ polymerization .
  • Reaction termination : Sodium hydroxide addition halts polycondensation, preventing excessive shell thickness that could reduce encapsulation efficiency .
  • Formaldehyde management : Residual formaldehyde alters microcapsule stability. Post-synthesis dialysis or ammonia treatment is recommended .

Q. Q5: How does this compound’s solubility profile impact its application in aqueous vs. non-aqueous systems?

  • Aqueous systems : At neutral pH, this compound’s solubility facilitates homogeneous reactions (e.g., textile crosslinking). However, acidic conditions induce precipitation, limiting its use in low-pH environments .
  • Non-aqueous systems : In organic solvents (e.g., DMF), solubility is enhanced, enabling applications in hydrophobic polymer matrices. However, solvent choice must avoid nucleophilic interactions that degrade hydroxymethyl groups .

Q. Q6: What strategies can address discrepancies in toxicity assessments of this compound derivatives?

  • Source of variability : Differences in impurity profiles (e.g., free formaldehyde or melamine residues) skew toxicity data. High-purity batches (validated via HPLC) are essential for reliable assays .
  • Model systems : Use multiple in vitro models (e.g., mammalian cell lines vs. bacterial assays) to cross-validate results, as seen in ecotoxicology studies .
  • Dose-response analysis : Apply nonlinear regression to distinguish threshold effects from artifacts caused by solubility limits .

Q. Q7: What advanced analytical techniques are recommended for characterizing this compound’s crosslinking kinetics?

  • Real-time monitoring : Use rheometry to track viscosity changes during crosslinking, correlating with gelation points .
  • Spectroscopic methods : <sup>13</sup>C NMR can quantify hydroxymethyl consumption, while MALDI-TOF MS identifies oligomeric byproducts .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability shifts post-crosslinking, revealing structural modifications .

Properties

IUPAC Name

[[4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h13-15H,1-3H2,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDJGQLNFPZEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC1=NC(=NC(=N1)NCO)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O3
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

34777-81-6
Record name Methanol, 1,1′,1′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer
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DSSTOX Substance ID

DTXSID4061412
Record name 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol
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Molecular Weight

216.20 g/mol
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CAS No.

1017-56-7, 34777-81-6
Record name Trimethylolmelamine
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Record name Trimethylolmelamine
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Record name Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer
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Record name Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-
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Record name 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol
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Record name TRIMETHYLOLMELAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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